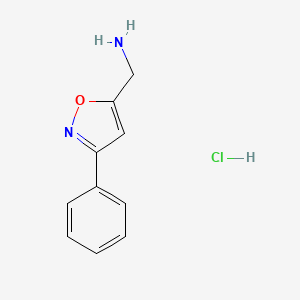
4,8-Dibromo-5-méthoxyquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromo-5-methoxyquinoline is a quinoline derivative characterized by the presence of bromine atoms at the 4th and 8th positions and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
4,8-Dibromo-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer, antimicrobial, and antiparasitic agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-5-methoxyquinoline typically involves the bromination of 5-methoxyquinoline. This can be achieved by treating 5-methoxyquinoline with bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 4,8-Dibromo-5-methoxyquinoline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dibromo-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or vinylated quinoline derivatives.
Mécanisme D'action
The mechanism of action of 4,8-Dibromo-5-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. For instance, it can inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells .
Comparaison Avec Des Composés Similaires
- 5,7-Dibromo-8-hydroxyquinoline
- 5-Bromo-8-methoxyquinoline
- 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Comparison: 4,8-Dibromo-5-methoxyquinoline is unique due to the specific positioning of the bromine atoms and the methoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5,7-Dibromo-8-hydroxyquinoline, it has different solubility and binding properties, making it suitable for different applications .
Propriétés
IUPAC Name |
4,8-dibromo-5-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNIBACSXWPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)
![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)







![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
